Cafedrine

Description

This compound is under investigation in clinical trial NCT01311414 (Effect of this compound/Theodrenaline and Urapidil on Cerebral Oxygenation).

Structure

3D Structure

Properties

CAS No. |

58166-83-9 |

|---|---|

Molecular Formula |

C18H23N5O3 |

Molecular Weight |

357.4 g/mol |

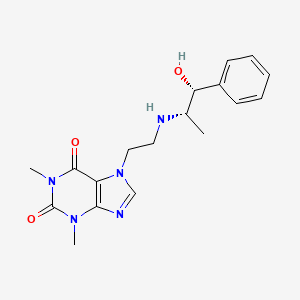

IUPAC Name |

7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C18H23N5O3/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2/h4-8,11-12,15,19,24H,9-10H2,1-3H3/t12-,15-/m0/s1 |

InChI Key |

UJSKUDDDPKGBJY-WFASDCNBSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |

Appearance |

Solid powder |

Other CAS No. |

58166-83-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-(2-(1-methyl-2-hydroxy-2-phenylethylamino)ethyl)theophylline cafedrine cafedrine hydrochloride norephendrinetheophylline norephendrinetheophylline mono-hydrochloride, (R-(R*,S*))-isome |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of Cafedrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafedrine, a synthetic sympathomimetic agent, exerts its antihypotensive effects through a sophisticated and multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular and physiological pathways modulated by this compound, with a particular focus on its direct and indirect sympathomimetic actions and its potentiation of intracellular signaling through phosphodiesterase inhibition. This document synthesizes the current understanding of this compound's pharmacology, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling cascades to serve as a comprehensive resource for the scientific community.

Introduction

This compound is a chemical conjugate of norephedrine (B3415761) and theophylline (B1681296).[1][2] It is clinically utilized, often in a 20:1 fixed combination with theodrenaline (B228420) (a conjugate of noradrenaline and theophylline), for the management of hypotension.[1] The therapeutic effect of this combination is a rapid and stable increase in blood pressure, primarily achieved by enhancing cardiac output and stroke volume without significantly altering heart rate or systemic vascular resistance.[1][3] This unique pharmacological profile stems from the synergistic actions of its constituent components, which target multiple points within the cardiovascular regulatory system.

Core Mechanism of Action: A Dual-Pronged Approach

The primary mechanism of action of this compound can be dissected into two principal pathways: indirect sympathomimetic activity and phosphodiesterase (PDE) inhibition.

Indirect Sympathomimetic Action via Norephedrine

The norephedrine moiety of this compound is responsible for its indirect sympathomimetic effects.[4] It acts by promoting the release of endogenous noradrenaline from presynaptic nerve terminals.[4][5] This released noradrenaline then activates adrenergic receptors on target cells, primarily β1-adrenoceptors in cardiomyocytes and α1-adrenoceptors in vascular smooth muscle.

-

β1-Adrenoceptor Stimulation in Cardiomyocytes: The activation of β1-adrenoceptors in the heart muscle initiates a Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP levels results in the activation of Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins that ultimately enhance cardiac contractility (positive inotropy) and, to a lesser extent, heart rate (positive chronotropy).[4]

-

α1-Adrenoceptor Stimulation in Vascular Smooth Muscle: The released noradrenaline also stimulates α1-adrenoceptors on vascular smooth muscle cells. This interaction activates a Gq-protein coupled pathway, leading to the activation of phospholipase C and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentrations, leading to vasoconstriction.

Phosphodiesterase (PDE) Inhibition by Theophylline

The theophylline component of this compound contributes to its overall effect by acting as a non-selective inhibitor of phosphodiesterases (PDEs).[1][4] In the context of cardiac function, the inhibition of PDE3 is particularly relevant.[3][4] PDEs are enzymes responsible for the degradation of cyclic nucleotides like cAMP. By inhibiting PDE3, theophylline slows the breakdown of cAMP, leading to its accumulation within the cardiomyocyte.[4] This elevation in cAMP levels potentiates the effects of the β1-adrenoceptor stimulation initiated by the norephedrine component, further enhancing cardiac inotropy.[3][4]

Signaling Pathways

The interplay between the sympathomimetic and PDE-inhibitory actions of this compound results in a complex and synergistic effect on the cardiovascular system. The following diagrams illustrate the key signaling pathways involved.

Caption: Signaling pathway of this compound in cardiomyocytes.

Caption: Pro-constrictive signaling of this compound in vascular smooth muscle.

Caption: Potential vasodilatory signaling of this compound.

Quantitative Data

While specific binding affinities and IC50 values for this compound at various receptors and enzymes are not extensively reported in publicly available literature, the clinically relevant concentrations and observed effects provide insight into its potency.

| Parameter | Value/Observation | Species/System | Reference |

| Clinically Relevant Plasma Concentration (Estimated) | 106.7 µM (conjugated theophylline) | Human | [5] |

| 101 µM (conjugated norephedrine) | Human | [5] | |

| Inotropic Effect (Norephedrine) | Maximum effect at 10 µM | Human atrial trabeculae | [5] |

| Vascular Tone Effect (Norephedrine) | Slight increase in tension at 300 µM | Human internal mammary artery rings | [5] |

| Inotropic Effect (this compound/Theodrenaline combination) | Positive inotropic effect abolished by propranolol (B1214883) | Human | [3] |

Experimental Protocols

The elucidation of this compound's mechanism of action has been achieved through a combination of in vitro and in vivo experimental models.

In Vitro Assessment of Inotropic Effects

Objective: To determine the direct effects of this compound and its components on myocardial contractility.

Methodology:

-

Tissue Preparation: Human atrial trabeculae are obtained from patients undergoing cardiac surgery, with informed consent. The muscle strips are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 and 5% CO2 at 37°C.

-

Experimental Setup: The muscle strips are attached to a force transducer to measure isometric contraction. The preparations are electrically stimulated at a physiological frequency (e.g., 1 Hz).

-

Drug Application: After a stabilization period, cumulative concentration-response curves are generated for this compound, norephedrine, theophylline, and theodrenaline.

-

Data Analysis: The change in force of contraction is measured and plotted against the drug concentration to determine potency and efficacy. The involvement of adrenergic receptors is investigated by pre-incubating the tissue with selective antagonists (e.g., propranolol for β-adrenoceptors) before repeating the concentration-response curve.

Caption: Experimental workflow for in vitro inotropy studies.

In Vitro Assessment of Vascular Effects

Objective: To evaluate the direct effects of this compound and its components on vascular tone.

Methodology:

-

Tissue Preparation: Rings of human internal mammary artery are obtained and prepared similarly to the atrial trabeculae.

-

Experimental Setup: The arterial rings are mounted in an organ bath connected to a force transducer to measure isometric tension.

-

Drug Application: After stabilization and pre-contraction with an agent like phenylephrine, cumulative concentration-response curves are generated for the test compounds.

-

Data Analysis: Changes in vascular tension are recorded to determine vasoconstrictor or vasodilator properties.

Conclusion

The mechanism of action of this compound is a compelling example of rational drug design, leveraging the distinct pharmacological properties of its constituent molecules to produce a targeted and beneficial clinical effect. Its primary action is driven by the indirect sympathomimetic effects of its norephedrine component, which is significantly potentiated by the PDE-inhibitory activity of its theophylline moiety. This results in a pronounced increase in cardiac inotropy and, consequently, blood pressure, with minimal impact on heart rate and systemic vascular resistance. A thorough understanding of these intricate pathways is paramount for the continued development and optimization of cardiovascular therapeutics.

References

- 1. This compound | 14535-83-2 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Cafedrine: An In-depth Examination of its Indirect Effects on Beta-Adrenoceptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafedrine (B87544), a synthetic sympathomimetic amine, is a component of the combination drug Akrinor™, used for the management of hypotension. This technical guide provides a detailed analysis of the pharmacological effects of this compound, with a specific focus on its interaction with beta-adrenoceptors. While direct binding affinity data for this compound is scarce, its mechanism of action is primarily understood through the synergistic effects of its constituent parts, norephedrine (B3415761) and theophylline (B1681296). This document synthesizes available data on its indirect sympathomimetic activity, its influence on intracellular signaling cascades, and the experimental methodologies used to elucidate these effects.

Introduction

This compound is a conjugate of norephedrine and theophylline. It is administered in a 20:1 fixed combination with theodrenaline (B228420) (a conjugate of noradrenaline and theophylline), commercially known as Akrinor™.[1] This combination is utilized to restore mean arterial blood pressure by increasing cardiac preload, stroke volume, and cardiac output, with minimal effects on systemic vascular resistance and heart rate.[1] The clinical efficacy of the this compound/theodrenaline combination is attributed to its multi-faceted mechanism of action, which involves indirect stimulation of adrenoceptors and modulation of intracellular second messenger systems.[1][2]

Mechanism of Action at the Beta-Adrenoceptor

The primary effect of this compound on the cardiovascular system is mediated through its influence on beta-1 (β1)-adrenoceptors in cardiomyocytes.[1][2] This interaction, however, is not a direct binding of the this compound molecule to the receptor. Instead, it is an indirect sympathomimetic action facilitated by its norephedrine component.

Indirect Sympathomimetic Action

The norephedrine moiety of this compound is responsible for stimulating the release of endogenous noradrenaline from sympathetic nerve terminals.[1][2] This released noradrenaline then acts as the primary agonist at postsynaptic β1-adrenoceptors on heart muscle cells.[1] The binding of noradrenaline to these receptors initiates a cascade of intracellular events leading to a positive inotropic effect (increased contractility).[2]

Reinforcement via Phosphodiesterase Inhibition

The theophylline component of this compound contributes to the overall effect by acting as a non-selective phosphodiesterase (PDE) inhibitor.[1][2] PDEs are enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in the β-adrenergic signaling pathway. By inhibiting PDE3, the predominant isoform in cardiac tissue, theophylline slows the degradation of cAMP.[1] This leads to an accumulation of intracellular cAMP, thereby amplifying and prolonging the downstream effects of β1-adrenoceptor stimulation.[1][2]

Signaling Pathways

The interplay between the components of this compound results in a potentiation of the canonical β1-adrenoceptor signaling pathway.

Quantitative Data

| Parameter | Value | Species/Tissue | Reference |

| Akrinor™ EC50 | 41 ± 3 mg/l | Human atrial trabeculae | [3][4] |

| Norephedrine IC50 (Noradrenaline re-uptake inhibition) | 2 µM | Rat heart | [3] |

| Theophylline IC50 (PDE inhibition) | ~1 mM | General | [3] |

Note: The EC50 value for Akrinor™ represents the concentration required to produce 50% of the maximal positive inotropic effect.

Experimental Protocols

The following methodologies have been employed to investigate the effects of this compound and its components.

Isolated Human Atrial Trabeculae Contraction Assay

This in vitro method is used to assess the direct and indirect effects of substances on myocardial contractility.

Protocol:

-

Human atrial tissue is obtained from patients undergoing cardiac surgery.

-

Small muscle strips (trabeculae) are dissected and mounted in organ baths containing a physiological salt solution at 37°C.

-

The trabeculae are electrically stimulated at a constant frequency (e.g., 1 Hz).

-

Isometric contraction force is measured using a force transducer.

-

To delineate the specific receptor involvement, selective antagonists are used. For instance, the β1-adrenoceptor antagonist CGP 20712A can be used to confirm the role of this receptor subtype.[3][4]

-

Concentration-response curves are generated by cumulatively adding the test substance (e.g., Akrinor™) to the organ bath.

-

The EC50 is calculated from these curves to determine the potency of the substance.

Phosphodiesterase Inhibition Assay

To specifically assess the PDE-inhibiting effects of the theophylline component, the potentiation of the effects of a direct adenylyl cyclase activator, such as forskolin (B1673556), is measured.[3]

Protocol:

-

The experimental setup is similar to the atrial trabeculae contraction assay.

-

To isolate the effects on the post-receptor signaling cascade, β-adrenoceptors are blocked using an antagonist (e.g., CGP 20712A).[3]

-

A concentration-response curve for forskolin is established.

-

The tissue is then pre-incubated with the test substance (e.g., theophylline or Akrinor™).

-

A second concentration-response curve for forskolin is generated in the presence of the test substance.

-

A leftward shift in the forskolin concentration-response curve indicates potentiation of the adenylyl cyclase-cAMP pathway, consistent with PDE inhibition.[3]

Discussion and Conclusion

The available evidence strongly suggests that this compound's effects on beta-adrenoceptors are indirect and multifaceted. The primary mechanism involves the release of endogenous noradrenaline by its norephedrine component, which subsequently stimulates β1-adrenoceptors in the heart. This action is further amplified by the PDE-inhibiting properties of its theophylline component, which increases the intracellular concentration of cAMP.

For drug development professionals, it is crucial to recognize that this compound itself is not a direct β-adrenergic agonist. Its pharmacological profile is a result of the combined and synergistic actions of its constituent molecules. Future research should aim to elucidate the in-vivo metabolism of this compound to better understand the bioavailability of its active components. Furthermore, detailed binding studies, while challenging for an indirect-acting agent, could provide more definitive insights into any potential direct interactions with adrenoceptors or other cellular targets.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Cafedrine on Phosphodiesterase (PDE) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafedrine (B87544), a synthetic compound linking norephedrine (B3415761) and theophylline (B1681296), is utilized for its cardiovascular effects, particularly in managing hypotension. Its mechanism of action is multifaceted, involving adrenergic stimulation and, notably, the inhibition of phosphodiesterases (PDEs). This technical guide provides an in-depth analysis of the PDE inhibitory properties of this compound, focusing on the contribution of its theophylline moiety. This document outlines the quantitative inhibitory data, detailed experimental methodologies for assessing PDE inhibition, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and Phosphodiesterase Inhibition

This compound is a conjugate molecule of norephedrine and theophylline. While the norephedrine component contributes to its sympathomimetic effects through the release of norepinephrine, the theophylline component is responsible for its phosphodiesterase (PDE) inhibitory activity. Theophylline is a well-known non-selective PDE inhibitor, and this action is believed to potentiate the effects of adrenergic stimulation by increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).

PDEs are a superfamily of enzymes that hydrolyze the secondary messengers cAMP and cGMP, thereby regulating a wide array of cellular processes. By inhibiting these enzymes, this compound, via its theophylline component, can modulate signaling pathways crucial to cardiovascular function, inflammation, and smooth muscle relaxation. The non-selective nature of theophylline's inhibition means that it can affect multiple PDE isoforms, leading to a broad spectrum of physiological effects.

Quantitative Analysis of Phosphodiesterase Inhibition

Direct quantitative data on the inhibitory activity of the this compound molecule against specific PDE isoforms is not extensively available in peer-reviewed literature. However, the PDE inhibitory profile of this compound is considered to be that of its active component, theophylline. Theophylline is a weak, non-selective inhibitor of several PDE isoforms. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for theophylline against various PDE isoforms. It is important to note that these values can vary between studies depending on the experimental conditions.

| PDE Isoform | Substrate(s) | Theophylline IC50 (µM) | Reference(s) |

| PDE1 | cAMP, cGMP | >100 | General consensus from literature |

| PDE2 | cAMP, cGMP | >100 | General consensus from literature |

| PDE3 | cAMP, cGMP | ~100 - 300 | [1][2] |

| PDE4 | cAMP | ~100 - 500 | [3][4] |

| PDE5 | cGMP | >100 | [3] |

Note: The IC50 values are approximate and collated from various sources. The lack of precise, directly comparable data highlights the need for further specific investigation into the PDE inhibitory profile of both this compound and theophylline under standardized assay conditions.

Signaling Pathways Modulated by this compound's PDE Inhibition

The inhibition of PDEs by the theophylline component of this compound leads to an accumulation of intracellular cAMP and cGMP. These second messengers activate downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively, which in turn phosphorylate numerous target proteins.

The cAMP Signaling Pathway

Inhibition of cAMP-degrading PDEs (primarily PDE3 and PDE4 in relevant tissues) by this compound results in elevated cAMP levels. This leads to the activation of PKA, which has profound effects on cardiovascular function. In cardiac myocytes, PKA phosphorylates L-type calcium channels and phospholamban, leading to increased calcium influx and sarcoplasmic reticulum calcium uptake, respectively. The net effect is an increase in cardiac contractility (inotropy) and heart rate (chronotropy).

The cGMP Signaling Pathway

Theophylline's inhibitory effect on cGMP-degrading PDEs (such as PDE5, although the effect is weak) can lead to an increase in intracellular cGMP. cGMP primarily activates Protein Kinase G (PKG), which in vascular smooth muscle cells promotes relaxation by reducing intracellular calcium levels. This can lead to vasodilation.

Experimental Protocols for Assessing PDE Inhibition

The following section details a representative experimental protocol for determining the in vitro inhibitory activity of a test compound, such as this compound or theophylline, against a specific phosphodiesterase isoform. A commonly used method is the radioenzymatic assay.

Radioenzymatic Phosphodiesterase Inhibition Assay

Objective: To determine the IC50 value of a test compound for a specific PDE isoform.

Materials and Reagents:

-

Recombinant human PDE enzyme (e.g., PDE3A, PDE4B)

-

Test compound (this compound or Theophylline)

-

[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

-

5'-Nucleotidase (from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex 1x8)

-

Scintillation cocktail

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA)

-

96-well microplates

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Dilute the recombinant PDE enzyme to a working concentration in assay buffer.

-

Prepare a slurry of the anion-exchange resin.

-

-

Assay Reaction:

-

In a 96-well microplate, add the following in order:

-

Assay buffer

-

Test compound solution (or vehicle control)

-

Recombinant PDE enzyme solution

-

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the enzymatic reaction by adding [³H]-cAMP or [³H]-cGMP to each well.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by heat inactivation (e.g., placing the plate in a boiling water bath for 2 minutes).

-

Cool the plate to room temperature.

-

-

Product Separation and Detection:

-

Add 5'-Nucleotidase to each well to convert the resulting radiolabeled 5'-monophosphate (e.g., [³H]-AMP) to the corresponding radiolabeled nucleoside (e.g., [³H]-adenosine). Incubate at 30°C for 15 minutes.

-

Transfer the reaction mixture to tubes containing the anion-exchange resin slurry. The resin will bind the unreacted charged substrate ([³H]-cAMP), while the uncharged product ([³H]-adenosine) will remain in the supernatant.

-

Centrifuge the tubes to pellet the resin.

-

Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of PDE inhibition for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

The phosphodiesterase inhibitory activity of this compound is an integral part of its pharmacological profile, primarily mediated by its theophylline component. As a non-selective PDE inhibitor, theophylline, and by extension this compound, can influence multiple signaling pathways, most notably the cAMP and cGMP pathways, leading to its observed cardiovascular effects. While the existing literature provides a qualitative understanding of this mechanism, there is a clear need for comprehensive studies to quantitatively determine the inhibitory profile of this compound against the full spectrum of PDE isoforms. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which would be invaluable for a more precise understanding of this compound's mechanism of action and for the development of more selective cardiovascular drugs.

References

- 1. Isoenzyme-selective cyclic nucleotide phosphodiesterase inhibitors: effects on airways smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Are phosphodiesterase 4 inhibitors just more theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Cafedrine/Theodrenaline: A Technical Guide for Researchers

An in-depth examination of the synergistic mechanisms and hemodynamic effects of the cafedrine (B87544) and theodrenaline (B228420) combination for drug development professionals, researchers, and scientists.

The fixed-dose combination of this compound and theodrenaline (in a 20:1 ratio), commercially known as Akrinor®, is a well-established therapeutic option for treating hypotensive states, particularly during anesthesia and in emergency medicine.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of this combination, detailing its mechanism of action, summarizing key quantitative data from clinical and preclinical studies, and outlining relevant experimental protocols.

Core Mechanism of Action

The hemodynamic effects of the this compound/theodrenaline combination arise from the synergistic actions of its constituent components on the cardiovascular system. This compound is a covalent linkage of norephedrine (B3415761) and theophylline (B1681296), while theodrenaline is a covalent linkage of noradrenaline (norepinephrine) and theophylline.[2][3][4] The overall effect is a rapid increase in mean arterial pressure (MAP), primarily driven by an increase in cardiac output and preload, with minimal impact on heart rate and systemic vascular resistance.[1][5]

The mechanism of action can be dissected into three primary components:

-

Direct β1-Adrenergic Stimulation: The noradrenaline component of theodrenaline directly stimulates β1-adrenergic receptors in the myocardium. This activation of Gs-protein-coupled receptors leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in a positive inotropic effect (increased contractility) and a modest positive chronotropic effect (increased heart rate).[1][2]

-

Indirect Sympathomimetic Action: The norephedrine moiety of this compound acts as an indirect sympathomimetic agent by promoting the release of endogenous noradrenaline from sympathetic nerve terminals.[1][2] This released noradrenaline further stimulates adrenergic receptors, contributing to the overall sympathomimetic effect.

-

Phosphodiesterase (PDE) Inhibition: The theophylline component present in both this compound and theodrenaline is a non-selective inhibitor of phosphodiesterases.[1][2] By inhibiting PDEs, particularly PDE3 in cardiac tissue, the degradation of cAMP is reduced.[2] This leads to an accumulation of intracellular cAMP, potentiating the effects of β1-adrenergic stimulation and enhancing myocardial contractility.[2]

Signaling Pathways

The interplay of these mechanisms is crucial for the therapeutic effect of the this compound/theodrenaline combination. The following diagrams illustrate the key signaling pathways involved in cardiomyocytes and vascular smooth muscle cells.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data from clinical and preclinical studies on the pharmacodynamics of the this compound/theodrenaline combination.

Table 1: Hemodynamic Effects in Humans (Clinical Studies)

| Parameter | Study Population | Dosage | Key Findings | Reference(s) |

| Mean Arterial Pressure (MAP) | Patients under general/regional anesthesia | 1.27 ± 1.0 mg/kg this compound / 64 ± 50 µg/kg theodrenaline | Significant increase in MAP (p < 0.001) by 11 ± 16 mmHg within 5 minutes. Peak effect at 17.4 ± 9.0 minutes. | [5][6] |

| Patients with anesthesia-induced hypotension | 60 mg this compound / 3 mg theodrenaline | MAP increased by approximately 60% 10 minutes after administration. | ||

| Cardiac Index (CI) | Patients with anesthesia-induced hypotension | 60 mg this compound / 3 mg theodrenaline | CI increased by 17%. | |

| Systemic Vascular Resistance Index (SVRI) | Patients with anesthesia-induced hypotension | 60 mg this compound / 3 mg theodrenaline | SVRI increased by 42%. | |

| Heart Rate (HR) | Patients under general/regional anesthesia | 1.27 ± 1.0 mg/kg this compound / 64 ± 50 µg/kg theodrenaline | Not affected in a clinically significant manner. | [5][6] |

| Population kinetic/pharmacodynamic modeling | N/A | Median increase of 2.6 bpm (p < 0.001). | [2] | |

| Factors Influencing Efficacy | Patients under anesthesia | N/A | Female gender associated with higher effectiveness. Heart failure and beta-blocker administration lower the anti-hypotensive effect. | [5] |

Table 2: In Vitro Effects

| Parameter | Experimental Model | Concentration | Key Findings | Reference(s) |

| Force of Contraction | Human atrial trabeculae | EC50: 41 ± 3 mg/L | Robustly increased force of contraction, mediated via β1-adrenergic receptors. | [7][8] |

| Vasoconstriction | Human internal mammary artery rings | 4.2–168 mg/L | Did not induce vasoconstriction. | [7][8] |

| Phosphodiesterase Inhibition | Human atrial trabeculae | 420 mg/L (clinically irrelevant concentration) | Potentiation of forskolin (B1673556) effects, suggesting PDE inhibition. | [7] |

Experimental Protocols

This section outlines the general methodologies employed in key studies investigating the pharmacodynamics of the this compound/theodrenaline combination.

In Vitro Assessment of Inotropic and Vasomotor Effects

Objective: To determine the direct effects of the this compound/theodrenaline combination on myocardial contractility and vascular tone.

Methodology:

-

Tissue Preparation: Human atrial trabeculae and internal mammary artery rings are obtained from patients undergoing cardiac surgery with informed consent and ethical approval.

-

Isometric Contraction Measurement:

-

Tissues are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

-

One end of the tissue is fixed, and the other is connected to an isometric force transducer.

-

Tissues are electrically stimulated (e.g., at 1 Hz for atrial trabeculae).

-

After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of the this compound/theodrenaline combination.

-

-

Receptor Subtype Involvement:

-

To identify the receptors involved, experiments are repeated in the presence of selective antagonists (e.g., CGP 20712A for β1-receptors, ICI 118,551 for β2-receptors, and prazosin (B1663645) for α1-receptors).

-

-

Assessment of PDE Inhibition:

-

The potentiation of the effects of a direct adenylyl cyclase activator (e.g., forskolin) by the drug combination is measured. An increase in the potency of forskolin in the presence of the drug indicates PDE inhibition.

-

Clinical Assessment of Hemodynamic Effects in Humans

Objective: To evaluate the efficacy and safety of the this compound/theodrenaline combination in treating hypotension in a clinical setting.

Methodology (based on the HYPOTENS and HERO study designs):

-

Study Design: A prospective, multicenter, open-label, randomized, parallel-group, or non-interventional study design is often employed.

-

Patient Population: Patients experiencing intraoperative hypotension (e.g., MAP < 70 mmHg) after induction of general or regional anesthesia are enrolled.

-

Intervention:

-

Patients receive an intravenous bolus of the this compound/theodrenaline combination.

-

In some studies, a continuous infusion may be administered.

-

-

Hemodynamic Monitoring:

-

Continuous monitoring of arterial blood pressure (systolic, diastolic, and mean), heart rate, and cardiac output is performed.

-

Advanced hemodynamic monitoring techniques, such as transpulmonary thermodilution, may be used to measure cardiac index, systemic vascular resistance index, and other parameters.

-

-

Data Collection: Hemodynamic data are collected at baseline and at frequent intervals following drug administration.

-

Endpoints:

-

Primary endpoints may include the change in MAP from baseline or the time to achieve a target MAP.

-

Secondary endpoints can include changes in heart rate, cardiac index, systemic vascular resistance, and the need for rescue medication.

-

-

Statistical Analysis: Appropriate statistical methods are used to analyze the collected data and determine the significance of the observed hemodynamic changes.

Conclusion

The this compound/theodrenaline combination is a unique therapeutic agent with a multi-faceted pharmacodynamic profile. Its ability to rapidly increase blood pressure through a combination of direct and indirect sympathomimetic actions, coupled with phosphodiesterase inhibition, makes it an effective treatment for hypotensive states. The synergistic nature of its components allows for a favorable hemodynamic profile, primarily increasing cardiac output with minimal effects on heart rate and systemic vascular resistance. Further research, particularly studies elucidating the specific receptor binding affinities and PDE subtype selectivity of the covalently linked molecules, would provide a more complete understanding of its pharmacodynamic properties and could inform the development of future cardiovascular therapies.

References

- 1. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. youtube.com [youtube.com]

- 5. Noradrenaline and adrenaline are high affinity agonists at dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pseudoephedrine - Wikipedia [en.wikipedia.org]

- 8. Theophylline - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Cafedrine on Systemic Vascular Resistance: A Technical Guide

Executive Summary: Cafedrine (B87544), a cardiac stimulant primarily available in a 20:1 combination with theodrenaline (B228420) (as Akrinor®), exerts a complex and context-dependent effect on systemic vascular resistance (SVR). While often described in literature as leaving SVR "mostly unchanged" in healthy subjects, recent clinical evidence from studies utilizing advanced hemodynamic monitoring in patients with anesthesia-induced hypotension demonstrates a significant increase in SVR. This guide synthesizes the available data, elucidates the underlying signaling pathways, and provides detailed experimental protocols to offer a comprehensive understanding for researchers and drug development professionals. The net effect on vascular tone is a balance between indirect sympathomimetic vasoconstriction and phosphodiesterase-mediated vasodilation, with the prevailing effect appearing to be influenced by the patient's baseline vascular state.

Introduction

This compound is a synthetic compound formed by a covalent bond between norephedrine (B3415761) and theophylline (B1681296).[1] It is clinically used as an antihypotensive agent, almost exclusively in a 20:1 fixed-dose combination with theodrenaline (a noradrenaline-theophylline compound).[2][3] This combination is widely used in Germany and other regions for the treatment of hypotensive states, particularly those occurring during general and regional anesthesia.[3][4]

The primary therapeutic goal is to restore mean arterial pressure (MAP) by augmenting cardiac output and, as this guide will explore, by modulating systemic vascular resistance.[3] While the positive inotropic (increased contractility) and chronotropic (heart rate) effects are well-established, the precise action of this compound on the peripheral vasculature is more nuanced. This document provides an in-depth analysis of this compound's effect on SVR, presenting the conflicting observations from different clinical settings and detailing the biomolecular mechanisms responsible for this dualistic action.

Mechanism of Action in Vascular Smooth Muscle

The effect of the this compound/theodrenaline combination on vascular smooth muscle cells is not straightforward, as its constituent parts initiate opposing signaling pathways. The ultimate response of a blood vessel—vasoconstriction or vasodilation—depends on the integration of these signals.

-

Vasoconstrictive Pathways: The primary driver of vasoconstriction is the stimulation of α1-adrenergic receptors. This occurs via two mechanisms:

-

Direct Agonism: The noradrenaline component of theodrenaline directly activates α1-adrenergic receptors on vascular smooth muscle cells.[3]

-

Indirect Sympathomimetic Action: The norephedrine component of this compound acts as an indirect sympathomimetic, triggering the release of endogenous noradrenaline from sympathetic nerve endings, which then stimulates α1-receptors.[3]

Activation of the α1-receptor engages a Gq-protein-coupled pathway, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, inducing a significant release of stored calcium (Ca2+) into the cytosol, which in turn activates the contractile machinery of the cell.[2]

-

-

Vasodilatory Pathway: The vasodilatory effect is attributed to the theophylline component present in both this compound and theodrenaline. Theophylline is a non-selective phosphodiesterase (PDE) inhibitor.[3] In vascular smooth muscle, the inhibition of PDE3 is particularly relevant. This inhibition prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to its accumulation.[3] Elevated cGMP levels are thought to inhibit Ca2+ release into the cytosol, promoting muscle relaxation and vasodilation.[3]

This dual mechanism explains the seemingly contradictory reports on SVR. In healthy subjects with normal vascular tone, the vasoconstrictive and vasodilatory effects may be balanced, resulting in a negligible net change in SVR.[3][5] However, in states of significant vasodilation, such as that induced by general anesthetics, the potent vasoconstrictive effect of α1-receptor stimulation appears to dominate.

Quantitative Data on Hemodynamic Effects

While many reviews state that this compound/theodrenaline leaves SVR largely unchanged, studies employing advanced hemodynamic monitoring in specific clinical scenarios have provided quantitative evidence to the contrary.[3][5] The data suggest that in patients experiencing vasodilation due to anesthesia, the drug combination reliably increases SVR.

| Study | Patient Population | Drug & Dose (IV Bolus) | Monitoring Method | Change in SVRI (%) | Change in CI (%) | Change in MAP (%) |

| Weitzel et al. (2018)[6] | 20 patients for major abdominal surgery (TIVA) | 60 mg this compound / 3 mg Theodrenaline | Transpulmonary Thermodilution (PiCCO) | +42% | +17% | ~+60% |

| Anonymous Abstract Data[6] | 13 patients, maternal BP optimization | Not specified | Not specified | +23.1% | Not Reported | +13.7% |

SVRI: Systemic Vascular Resistance Index; CI: Cardiac Index; MAP: Mean Arterial Pressure; TIVA: Total Intravenous Anesthesia.

These findings are significant as they challenge the generalized view of SVR remaining neutral. The study by Weitzel et al. clearly demonstrates that in the context of anesthesia-induced hypotension, the combination therapy acts as both an inotrope (increasing CI by +17%) and a potent vasopressor (increasing SVRI by +42%).[6]

Experimental Protocols

To understand how quantitative data are generated, a detailed experimental protocol from a key clinical study is outlined below.

Exemplar Protocol: Weitzel et al. (2018) - Hemodynamic Effects on Anesthesia-Induced Hypotension

-

Study Design: A prospective observational study.

-

Patient Cohort: 20 adult patients scheduled for elective major abdominal surgery.

-

Anesthesia Protocol:

-

Induction of total intravenous anesthesia (TIVA) was performed using propofol (B549288) and remifentanil.

-

Anesthesia was maintained to ensure a consistent level of vasodilation and cardiac depression typical of the procedure.

-

-

Hemodynamic Monitoring:

-

Advanced hemodynamic monitoring was established using a transpulmonary thermodilution system (PiCCO2-Monitor).

-

This system allows for the measurement and calculation of key parameters including Mean Arterial Pressure (MAP), Cardiac Index (CI), and Systemic Vascular Resistance Index (SVRI).

-

-

Intervention Trigger:

-

An episode of hypotension was defined as a decrease in MAP to below 60 mm Hg.

-

-

Pharmacological Intervention:

-

Upon reaching the hypotension trigger, a single intravenous (IV) bolus of this compound/theodrenaline was administered.

-

The standard dose consisted of 60 mg of this compound and 3 mg of theodrenaline.

-

-

Data Collection and Analysis:

-

Hemodynamic parameters (MAP, CI, SVRI, etc.) were recorded at baseline (before hypotension), immediately before drug administration, and at multiple time points following the bolus, including at 10 minutes post-administration.

-

The percentage change from the pre-intervention baseline was calculated to determine the drug's effect.

-

Discussion and Conclusion

The evidence indicates that the effect of this compound on systemic vascular resistance is not uniform across all clinical situations. While the combination with theodrenaline may have a neutral effect on SVR in healthy individuals, it functions as a potent vasoconstrictor in patients with anesthesia-induced vasodilation.[3] This is a critical distinction for researchers and clinicians. The dominant effect in hypotensive states is likely due to the potent α1-adrenergic stimulation overwhelming the weaker, PDE-mediated vasodilatory action.

A significant challenge in this field is the scarcity of data on this compound administered alone. Studies from the 1980s suggest that theodrenaline by itself is a vasoconstrictor, and that this effect is counteracted by a vasodilatory component of this compound.[5] This implies that this compound's norephedrine-induced noradrenaline release contributes to vasoconstriction, while its theophylline component contributes to vasodilation. The 20:1 ratio in the commercial product is designed to balance these effects for a desired clinical outcome of rapid and sustained blood pressure increase.[5]

References

- 1. FloTrac Sensor | Edwards Lifesciences [edwards.com]

- 2. This compound/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]

- 3. Treatment of intraoperative hypotension with this compound/theodrenaline versus ephedrine | springermedizin.de [springermedizin.de]

- 4. researchgate.net [researchgate.net]

- 5. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bd.com [bd.com]

An In-depth Technical Guide to the Core of Cafedrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cafedrine is a cardiac stimulant and antihypotensive agent utilized for increasing blood pressure in individuals experiencing hypotension.[1] Chemically, it is a conjugate of norephedrine (B3415761) and theophylline (B1681296).[1][2][3] This guide provides a comprehensive technical overview of this compound, focusing on its chemical identity, mechanism of action, and relevant experimental data and protocols.

Chemical Identity and Properties

The IUPAC name for this compound is 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione . The molecule is a chemical linkage of a norephedrine moiety to a theophylline core via an ethylamino bridge.[2]

| Property | Value |

| Molecular Formula | C18H23N5O3 |

| Molecular Weight | 357.41 g/mol |

| CAS Number | 58166-83-9 |

| Appearance | Solid Powder |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound's therapeutic effect is primarily attributed to its sympathomimetic and phosphodiesterase (PDE) inhibitory activities. It is often administered in a 20:1 fixed combination with theodrenaline.[3] The proposed mechanism of action involves a dual pathway:

-

Adrenergic Receptor Stimulation: The norephedrine component of this compound stimulates the release of endogenous noradrenaline and directly acts on adrenergic receptors. This leads to the activation of β1-adrenoceptors in cardiac muscle and α1-adrenoceptors in vascular smooth muscle.[3][4]

-

Phosphodiesterase (PDE) Inhibition: The theophylline moiety of this compound is a non-selective PDE inhibitor. By inhibiting PDEs, particularly PDE3 in cardiac tissue, this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[3][4]

The synergistic effect of increased adrenergic stimulation and elevated intracellular cAMP levels results in enhanced cardiac contractility (positive inotropy) and an increase in cardiac output, ultimately leading to a rise in blood pressure.[3]

Signaling Pathway

The activation of β1-adrenoceptors by noradrenaline (released due to this compound's action) triggers a Gs-protein-coupled signaling cascade. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in cAMP levels, further amplified by PDE inhibition, leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in increased intracellular calcium levels and enhanced myocardial contractility.

Quantitative Data from Clinical Studies

The efficacy of this compound, typically in combination with theodrenaline, in treating hypotension has been evaluated in several clinical trials. The HYPOTENS study (NCT02893241), a multicenter, prospective, non-interventional study, compared the effectiveness of a 20:1 this compound/theodrenaline combination with ephedrine (B3423809) for the treatment of intra-operative hypotension.[5]

Table 1: Efficacy of this compound/Theodrenaline in Intra-operative Hypotension

| Parameter | This compound/Theodrenaline | Ephedrine | p-value | Reference |

| Time to 10% MAP Increase (min) | 7.2 ± 4.6 (women) | - | 0.018 | [6] |

| 8.6 ± 6.3 (men) | - | |||

| MAP Increase after 5 min (mmHg) | 11 ± 16 | - | <0.001 | [6] |

| Peak MAP reached (min) | 17.4 ± 9.0 | - | - | [6] |

| Required Additional Boluses | Fewer | More | <0.01 | [5] |

| Incidence of Tachycardia | Lower | Higher | <0.01 | [5] |

MAP: Mean Arterial Pressure. Data are presented as mean ± standard deviation where applicable.

Experimental Protocols

Synthesis of this compound

β-Adrenergic Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a general method to determine the binding affinity of this compound for β-adrenergic receptors.

Materials:

-

Membrane preparation from a tissue or cell line expressing β-adrenergic receptors.

-

Radioligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol).

-

Unlabeled this compound.

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Scintillation fluid and counter.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Protein Quantification: Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand and varying concentrations of unlabeled this compound to the membrane preparation. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known antagonist like propranolol).

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on PDE activity.

Materials:

-

Purified PDE enzyme (e.g., from bovine heart).

-

[³H]cAMP.

-

Snake venom nucleotidase.

-

This compound at various concentrations.

-

Assay buffer.

-

Anion-exchange resin.

-

Scintillation fluid and counter.

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, PDE enzyme, and varying concentrations of this compound.

-

Initiation: Start the reaction by adding [³H]cAMP.

-

Incubation: Incubate the mixture at 37°C for a defined period.

-

Termination: Stop the reaction by boiling.

-

Conversion to Adenosine: Add snake venom nucleotidase to convert the [³H]AMP formed to [³H]adenosine.

-

Separation: Apply the reaction mixture to an anion-exchange resin column to separate the unreacted [³H]cAMP from the [³H]adenosine.

-

Quantification: Elute the [³H]adenosine and measure its radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PDE inhibition for each this compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a clinically significant antihypotensive agent with a well-characterized dual mechanism of action involving both adrenergic stimulation and phosphodiesterase inhibition. The quantitative data from clinical studies support its efficacy in rapidly restoring blood pressure. The provided experimental protocols offer a foundation for further research and development of this compound and related compounds. This technical guide serves as a valuable resource for professionals in the fields of pharmacology and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 14535-83-2 | Benchchem [benchchem.com]

- 3. A 20:1 synergetic mixture of this compound/theodrenaline accelerates particle transport velocity in murine tracheal epithelium via IP3 receptor-associated calcium release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. frontiersin.org [frontiersin.org]

Cafedrine as a Potential Performance-Enhancing Drug: A Technical Whitepaper

Disclaimer: This document provides a technical overview of cafedrine (B87544) based on available scientific research. The information contained herein is intended for researchers, scientists, and drug development professionals. It is not intended as a guide for the use of this compound as a performance-enhancing drug. The misuse of such substances can have serious health consequences.

Executive Summary

This compound is a cardiac stimulant and antihypotensive agent, chemically a linkage of norephedrine (B3415761) and theophylline (B1681296).[1][2] It is most commonly used in a 20:1 combination with theodrenaline (B228420) to treat hypotensive states, particularly during anesthesia.[3][4] While there is concern about its potential for misuse as a performance-enhancing drug, there is a notable lack of direct scientific evidence from studies conducted on athletes.[2] This whitepaper will synthesize the existing clinical data on this compound's mechanism of action, pharmacokinetics, and physiological effects to explore its potential, though unproven, ergogenic properties. All quantitative data from clinical studies are presented, alongside detailed experimental protocols and visualizations of its signaling pathways and typical experimental workflows.

Core Mechanism of Action

This compound's pharmacological effects are primarily centered on the cardiovascular system, exerting its influence through a dual mechanism of action:

-

Indirect Sympathomimetic Activity: The norephedrine component of this compound acts as an indirect sympathomimetic. It stimulates the release of endogenous noradrenaline from nerve endings.[3][5] This released noradrenaline then activates β1-adrenergic receptors in cardiomyocytes.[3][5]

-

Phosphodiesterase (PDE) Inhibition: The theophylline component of this compound is a non-selective phosphodiesterase inhibitor.[3][5][6] By inhibiting PDE, particularly PDE3 in cardiac tissue, it slows the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[3][5][6]

The activation of β1-adrenergic receptors by noradrenaline stimulates adenylyl cyclase to produce cAMP.[3][5] The subsequent increase in intracellular cAMP, both from direct stimulation and reduced degradation, leads to an enhanced inotropic (contractile) effect on the heart muscle.[3][5] This results in increased cardiac output and stroke volume, which are key factors in elevating blood pressure.[3][4] Notably, these effects are typically observed without a significant change in heart rate or systemic vascular resistance.[3][4]

Quantitative Data from Clinical Investigations

The following tables summarize the quantitative hemodynamic effects of this compound, administered as a 20:1 combination with theodrenaline, in clinical settings for the treatment of anesthesia-induced hypotension. It is crucial to note that these data are from patients undergoing medical procedures and not from studies on athletic performance.

| Parameter | Baseline (Mean ± SD) | Post-Administration (Mean ± SD) | Percentage Change | Study |

| Mean Arterial Pressure (MAP) | 63 ± 10 mmHg | Increased by 11 ± 16 mmHg within 5 min | ~17% increase | Heller et al. (2015)[7] |

| Mean Arterial Pressure (MAP) | Dropped below 60 mmHg | Increased by ~60% at 10 min | ~60% increase | Weitzel et al. (2018)[8] |

| Cardiac Index (CI) | Not specified | Increased by 17% | 17% increase | Weitzel et al. (2018)[8] |

| Systemic Vascular Resistance Index (SVRI) | Not specified | Increased by 42% | 42% increase | Weitzel et al. (2018)[8] |

| Global End-Diastolic Index (GEDI) | Not specified | Increased by 9% | 9% increase | Weitzel et al. (2018)[8] |

| Maximum Pressure Increase (dPmx) | Not specified | Increased by 31% | 31% increase | Weitzel et al. (2018)[8] |

| Dosage and Administration | Outcome | Study |

| 1.27 ± 1.0 mg/kg this compound / 64 ± 50 µg/kg Theodrenaline | Peak MAP reached in 17.4 ± 9.0 min | Heller et al. (2015)[7] |

| 60 mg this compound / 3 mg Theodrenaline | Effective increase in MAP by combined effects on preload, contractility, and afterload | Weitzel et al. (2018)[8] |

| Mean of 43 ± 11 mg this compound / 2.2 ± 0.6 mg Theodrenaline | Increase in mean systolic blood pressure of 8.6 mmHg 1 min after administration | Clemens et al. (2010)[3] |

Experimental Protocols in Clinical Research

The methodologies employed in clinical studies of this compound provide a framework for understanding how its physiological effects are assessed.

Study Design: The HYPOTENS Trial

A representative example of a clinical investigation is the HYPOTENS trial, a prospective, national, multicenter, open-label, two-armed, non-interventional study.[9][10]

-

Objective: To compare the effectiveness of a 20:1 this compound/theodrenaline combination with ephedrine (B3423809) for the treatment of intra-operative hypotension.[9]

-

Patient Population: The study included two cohorts:

-

Intervention: Patients with intra-operative hypotension were treated with either the this compound/theodrenaline combination or ephedrine, according to the routine practice of the participating surgical department.[9][11]

-

Data Collection: Hemodynamic parameters, including blood pressure and heart rate, were monitored and recorded.[12] The primary endpoints focused on the deviation from the target blood pressure and the incidence of tachycardia.[9]

Hemodynamic Monitoring

Advanced hemodynamic monitoring techniques are often used to obtain detailed cardiovascular data. In the study by Weitzel et al. (2018), transpulmonary thermodilution (PiCCO2-Monitor) was used to assess:[8]

-

Systemic Vascular Resistance Index (SVRI)[8]

-

Cardiac Index (CI)[8]

-

Global End-Diastolic Index (GEDI)[8]

-

Maximum pressure increase in the aorta (dPmx)[8]

-

Global Ejection Fraction (GEF)[8]

Potential for Performance Enhancement (Extrapolated)

While no direct studies have been conducted on the ergogenic effects of this compound in athletes, its pharmacological profile suggests potential mechanisms for performance enhancement:

-

Increased Cardiac Output: The primary effect of this compound is to increase cardiac output and stroke volume.[3][4] In an athletic context, this could theoretically improve oxygen delivery to working muscles, potentially enhancing endurance and delaying fatigue.

-

Stimulant Properties: As a derivative of norephedrine, this compound possesses stimulant properties. Stimulants are known to increase alertness, reduce the perception of effort, and enhance concentration, all of which could be beneficial in a competitive setting.

-

Metabolic Effects of Theophylline: Theophylline, a methylxanthine similar to caffeine, can promote lipolysis, potentially increasing the availability of free fatty acids as an energy source and sparing muscle glycogen. This effect is a known mechanism for performance enhancement in endurance sports.

It is important to reiterate that these are theoretical extrapolations. The actual impact of this compound on athletic performance has not been scientifically validated.

Regulatory Status

Concerns have been raised about this compound's potential use as a doping agent in sports.[2] As of the current World Anti-Doping Agency (WADA) Prohibited List, this compound is not explicitly named. However, its constituent parts and similar substances are addressed:

-

Ephedrine and its metabolites (like norephedrine): These are prohibited in-competition when the urinary concentration exceeds a certain threshold.

-

Stimulants: The class of stimulants is broadly prohibited in-competition.

Given its chemical structure and pharmacological action as a stimulant, the use of this compound by an athlete could potentially lead to an anti-doping rule violation under the clauses for stimulants or substances with a similar chemical structure or similar biological effect(s). Athletes and support personnel should exercise extreme caution and are advised to consult with relevant anti-doping authorities.

Conclusion

This compound is a potent cardiovascular agent with a well-defined mechanism of action involving indirect sympathomimetic activity and phosphodiesterase inhibition. Clinical data robustly support its efficacy in treating hypotension by increasing cardiac output. While its pharmacological profile suggests a potential for performance enhancement through increased oxygen delivery and stimulant effects, there is a significant absence of direct research in an athletic population. The regulatory status of this compound in sport is ambiguous but carries a high risk of violation due to its stimulant properties. Further research is required to definitively characterize the ergogenic potential and safety profile of this compound in athletes.

References

- 1. This compound | 14535-83-2 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany-a Review Based on a Systematic Literature Search - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Hemodynamic effects of this compound/theodrenaline on anesthesia-induced hypotension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A non-interventional comparative study of the 20:1 combination of this compound/theodrenaline versus ephedrine for the treatment of intra-operative arterial hypotension: the 'HYPOTENS' study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Treatment of intraoperative hypotension with this compound/theodrenaline versus ephedrine : A prospective, national, multicenter, non-interventional study-the HYPOTENS trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Treatment of intraoperative hypotension with this compound/theodrenaline versus ephedrine | springermedizin.de [springermedizin.de]

- 12. Population kinetic/pharmacodynamic modelling of the haemodynamic effects of this compound/theodrenaline (Akrinor) under general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical development of Cafedrine in medicine

An In-depth Technical Guide to the Historical Development of Cafedrine (B87544) in Medicine

Introduction

This compound is a cardiac stimulant and antihypotensive agent, chemically structured as a covalent linkage of norephedrine (B3415761) and theophylline (B1681296).[1] It is primarily used in medicine to manage hypotensive states by increasing blood pressure. Since its introduction, particularly in European markets, this compound has most commonly been administered in a 20:1 fixed combination with theodrenaline (B228420) (a covalent linkage of noradrenaline and theophylline), a formulation known commercially as Akrinor®.[2][3] This combination leverages a synergistic mechanism of action to effectively restore arterial pressure with minimal effects on heart rate.[4] This technical guide provides a comprehensive overview of the historical development of this compound, detailing its synthesis, pharmacological profile, clinical evolution, and the experimental methodologies that have defined its understanding.

Early Development and Synthesis

The therapeutic use of the this compound and theodrenaline combination began in Germany in 1963 for the first-line management of hypotension in anesthesia and emergency medicine.[5][6][7] While its clinical use dates back to the 1960s, detailed scientific publications on its synthesis appeared later. A key 1980 study reported the synthesis of this compound, [R-(R,S)]-7-[2-[(2-hydroxy-1-methyl-2-phenylethyl)amino]-ethyl]-3,7-dihydro-1 ,2-dimethyl-1H-purine-2,6-dione, and its stereoisomers.[8] This research was crucial in establishing the molecule's absolute configuration and relative stereochemistry of its two asymmetric centers using 1H- and 13C-NMR spectroscopy and elucidating its mass spectrometric fragmentation.[8]

Pharmacology and Mechanism of Action

The clinical efficacy of this compound, particularly in its combination with theodrenaline, arises from a multi-faceted pharmacological profile that targets the sympathetic nervous system through several distinct but complementary pathways.[3] The net effect is predominantly beta-adrenergic, leading to a significant increase in cardiac output and mean arterial pressure.[5][6]

The proposed mechanism involves:

-

Indirect Sympathomimetic Action : The norephedrine component of this compound acts as an indirect sympathomimetic by stimulating the release of endogenous noradrenaline from nerve endings.[2][9]

-

Direct β1-Adrenoceptor Stimulation : This endogenously released noradrenaline, supplemented by the noradrenaline component of theodrenaline, directly activates β1-adrenoceptors in cardiomyocytes.[2][9] This activation proceeds via Gs-proteins to stimulate adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[9] The resulting increase in intracellular cAMP enhances cardiac inotropy (force of contraction).[9][10]

-

Phosphodiesterase (PDE) Inhibition : The theophylline moiety present in both this compound and theodrenaline acts as a non-selective inhibitor of phosphodiesterases.[2] In cardiac tissue, the inhibition of PDE3 is most relevant.[2][9] By slowing the degradation of cAMP, theophylline potentiates and prolongs the effects of β1-adrenoceptor stimulation.[9][10]

-

Vascular Effects : The noradrenaline component also stimulates α1-adrenoceptors in vascular smooth muscle, leading to vasoconstriction.[9][10] However, this effect is partially counteracted by the vasodilatory properties of theophylline, which can inhibit PDE and lead to an accumulation of cGMP.[2] The overall clinical result is a robust increase in blood pressure with minimal changes to systemic vascular resistance and heart rate.[2][4]

Clinical Studies and Therapeutic Use

This compound/theodrenaline has been a staple for managing hypotension in Germany for decades, particularly during anesthesia.[2] Its primary clinical effect is a rapid increase in mean arterial pressure (MAP), driven by enhanced cardiac preload, stroke volume, and cardiac output.[2]

Retrospective Analysis (Heller et al., 2008)

A retrospective analysis of 297 patients undergoing general or regional anesthesia provided key real-world data.[2]

-

Indication : Treatment was initiated when systolic blood pressure dropped below 80% of the baseline value.

-

Response : A rapid increase in blood pressure was observed, with the maximum MAP increase occurring 9 ± 4 minutes after administration.[2]

Factors Influencing Efficacy (Heller et al., 2015)

A study involving 353 consecutive patients identified several factors that modify the drug's effectiveness.[6]

-

Gender : Women showed a faster response, achieving a 10% MAP increase significantly earlier than men (7.2 ± 4.6 min vs. 8.6 ± 6.3 min).[5][6]

-

Heart Failure : Patients with heart failure required a significantly higher dose to achieve the same increase in MAP compared to healthy patients.[5][6]

-

Beta-Blockers : Concomitant use of beta-blockers significantly prolonged the time to a 10% MAP increase.[5][6]

Use in Obstetric Anesthesia

This compound/theodrenaline is frequently used in obstetric anesthesia, for instance, to counteract hypotension induced by spinal anesthesia for cesarean sections.[2] Importantly, it is considered safe in this context, with studies showing no detrimental effects on umbilical cord pH or APGAR scores.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various clinical and preclinical studies.

Table 1: Hemodynamic Effects of this compound/Theodrenaline

| Parameter | Value | Context / Study | Citation |

|---|---|---|---|

| MAP Increase (5 min) | 11 ± 14 mmHg | Retrospective analysis (n=297) | [2] |

| MAP Increase (10 min) | 14 ± 16 mmHg | Retrospective analysis (n=297) | [2] |

| Time to Peak MAP | 17.4 ± 9.0 min | Prospective study (n=353) | [6] |

| Time to 10% MAP Increase | 7.2 ± 4.6 min (Women) | Prospective study (n=353) | [6] |

| Time to 10% MAP Increase | 8.6 ± 6.3 min (Men) | Prospective study (n=353) | [6] |

| ED₅₀ (10% MAP increase at 5 min) | 1.49/0.075 mg/kg | Dose-response analysis | [2] |

| ED₅₀ (10% MAP increase at 10 min) | 0.53/0.027 mg/kg | Dose-response analysis |[2] |

Table 2: Pharmacokinetic and Dosing Information

| Parameter | Value | Context / Study | Citation |

|---|---|---|---|

| Typical IV Bolus Dose | 200 mg this compound / 10 mg Theodrenaline | Standard clinical practice | [3] |

| Initial Plasma Level (this compound) | 6 µg/ml | Following 200 mg IV administration | [2] |

| This compound Half-life | ~60 minutes | Pharmacokinetic data | [3] |

| Dose in Heart Failure Patients | 1.78 ± 1.67 mg/kg (this compound) | To achieve 14±16 mmHg MAP increase | [6] |

| Dose in Healthy Patients | 1.16 ± 0.77 mg/kg (this compound) | To achieve 14±16 mmHg MAP increase |[6] |

Experimental Protocols

The pharmacological profile of this compound has been elucidated through various in vitro and in vivo experimental protocols.

Protocol 1: Isometric Contraction in Human Atrial Myocardium

This protocol was designed to directly measure the inotropic effects of this compound/theodrenaline (Akrinor™) and its constituents on human heart tissue.[3]

-

Tissue Preparation : Human atrial trabeculae were obtained from patients undergoing cardiac surgery, dissected, and mounted in organ baths containing an oxygenated Krebs-Henseleit solution at 37°C.

-

Measurement : Isometric contractions were measured using force transducers. The muscles were electrically stimulated at a frequency of 1 Hz.

-

Experimental Conditions :

-

A cumulative concentration-response curve for Akrinor™ was generated to assess its direct effect on contractile force.

-

To dissect the mechanism, experiments were repeated in the presence of specific pharmacological inhibitors:

-

CGP 20712A : A selective β1-adrenoceptor antagonist.

-

ICI 118,551 : A selective β2-adrenoceptor antagonist.

-

Phenoxybenzamine : An irreversible α-adrenoceptor antagonist used to estimate indirect sympathomimetic actions by blocking the effects of released noradrenaline.

-

-

To measure PDE inhibition, the potentiation of the force increase induced by forskolin (B1673556) (a direct adenylyl cyclase activator) was assessed.[3]

-

-

Data Analysis : The effects were quantified by measuring the increase in force of contraction relative to baseline and the maximum response.

Protocol 2: Clinical Trial for Intraoperative Hypotension ("HERO" Study)

This protocol outlines a national, randomized, open-label, parallel-group study comparing the hemodynamic effects of this compound/Theodrenaline (C/T) with Noradrenaline (NA).[11]

-

Patient Population : Adult patients (≥50 years, ASA classification III-IV) undergoing elective surgery.[11]

-

Study Design :

-

Induction : Patients undergo general anesthesia.

-

Intervention Trigger : When intraoperative hypotension (IOH) develops (defined as MAP <70 mmHg), patients are randomized to receive either C/T or NA.[11]

-

Bolus Phase (0-20 min) : The assigned drug is given as an initial bolus injection. The primary endpoint in this phase is the treatment-related difference in the average cardiac index.

-

Infusion Phase (21-40 min) : The drug is subsequently administered as a continuous infusion to maintain a target MAP of 90 mmHg. The primary endpoint is the difference in average MAP during this phase.[11]

-

-

Data Collection : Hemodynamic data, including MAP and cardiac index, are captured continuously using advanced monitoring systems.

-

Hypotheses :

-

C/T is non-inferior to NA for maintaining MAP when given as a continuous infusion.

-

C/T is superior to NA in increasing the cardiac index when administered as a bolus.

-

Conclusion

The historical development of this compound in medicine showcases its evolution from its introduction in the 1960s to its current, well-established role as an antihypotensive agent in specific clinical settings, primarily in Germany.[2][5] Its unique pharmacological profile, combining indirect sympathomimetic action with direct β-adrenergic stimulation and phosphodiesterase inhibition, provides a rapid and effective increase in blood pressure without significant chronotropic effects.[2][9] Decades of clinical use and targeted studies have defined its efficacy, safety profile, and the patient factors that influence its response. While much is known about its pharmacodynamics, areas such as its detailed pharmacokinetics remain less explored.[2] Ongoing clinical trials continue to refine its therapeutic application, ensuring that this long-standing medication remains a relevant tool in the management of hypotension.[11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AkrinorTM, a this compound/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]

- 6. This compound/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A 20:1 synergetic mixture of this compound/theodrenaline accelerates particle transport velocity in murine tracheal epithelium via IP3 receptor-associated calcium release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Synthesis, absolute configuration and mass spectroscopic fragmentation of the circulation analeptic this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A randomized open label, parallel-group study to evaluate the hemodynamic effects of this compound/Theodrenaline vs Noradrenaline in the treatment of intraoperative hypotension after induction of general anesthesia: the "HERO" study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Cafedrine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction